2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
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Biological Activity
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is an organic compound that exhibits potential biological activities due to its unique structural components. This compound features a thiazole moiety linked to a pyridazine ring, along with an acetamide functional group. The combination of these elements suggests diverse pharmacological properties, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4OS2, with a molecular weight of 356.5 g/mol. The compound's structure includes:
- A thiazole ring known for its diverse pharmacological properties.
- A pyridazine ring which enhances the compound's interaction with biological targets.
- An acetamide group that may influence solubility and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation .
Case Study:
A study on thiazole-pyridazine derivatives demonstrated their potential to inhibit tumor growth by triggering apoptotic pathways in cancer cells. The compounds were synthesized and tested against various tumor cell lines using MTT assays, confirming their cytotoxic effects .
Antimicrobial Activity
Compounds containing thiazole and pyridazine functionalities have also shown antimicrobial properties. For example, derivatives with similar structures have been reported to possess antibacterial and antifungal activities . The thiazole moiety is particularly noted for its effectiveness against various microbial strains.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Aminothiazole | Thiazole ring | Antimicrobial |
Pyridazinone | Pyridazine ring | Anticancer |
Thioacetamide | Thioether linkage | Enzyme inhibitor |
This table highlights the unique combination of both thiazole and pyridazine functionalities in the target compound, suggesting a potentially broader range of biological activities compared to simpler analogs .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific cellular targets. Interaction studies could reveal how the compound binds to proteins involved in cancer progression or microbial resistance mechanisms.
Proposed Studies:
Future studies should focus on:
- In vitro assays : To evaluate cytotoxicity against various cancer cell lines.
- Mechanistic studies : To elucidate the pathways affected by the compound.
- In vivo models : To assess therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-13-20(28-14(2)22-13)16-8-9-19(24-23-16)27-12-18(25)21-11-10-15-6-4-5-7-17(15)26-3/h4-9H,10-12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBCJQADHGWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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